Potassium trifluoro(2,3,6-trichlorophenyl)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(2,3,6-trichlorophenyl)boranuide is a chemical compound with the molecular formula C6H2BCl3F3K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions . This compound is particularly notable for its applications in organic synthesis and as a reagent in various chemical processes.
Vorbereitungsmethoden
The synthesis of potassium trifluoro(2,3,6-trichlorophenyl)boranuide typically involves the reaction of 2,3,6-trichlorophenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and specific reaction times to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Potassium trifluoro(2,3,6-trichlorophenyl)boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reactants and conditions used.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(2,3,6-trichlorophenyl)boranuide has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules for various biochemical studies.
Medicine: Its derivatives may be explored for potential pharmaceutical applications.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which potassium trifluoro(2,3,6-trichlorophenyl)boranuide exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro(2,3,6-trichlorophenyl)boranuide can be compared with other organotrifluoroborates such as:
- Potassium 3-fluorophenyltrifluoroborate
- Potassium 3-chlorophenyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
These compounds share similar properties and applications but differ in their specific substituents, which can influence their reactivity and suitability for different reactions. This compound is unique due to its specific trichlorophenyl group, which can impart distinct reactivity and selectivity in chemical processes.
Eigenschaften
Molekularformel |
C6H2BCl3F3K |
---|---|
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
potassium;trifluoro-(2,3,6-trichlorophenyl)boranuide |
InChI |
InChI=1S/C6H2BCl3F3.K/c8-3-1-2-4(9)6(10)5(3)7(11,12)13;/h1-2H;/q-1;+1 |
InChI-Schlüssel |
WXLLEVHGYCNTIV-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C=CC(=C1Cl)Cl)Cl)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.